1-(2-Fluoro-5-nitrophenyl)ethanone
Overview
Description
2’-Fluoro-5’-nitroacetophenone is an organic compound with the molecular formula C8H6FNO3. It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the 2’ position and a nitro group at the 5’ position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5’-nitroacetophenone typically involves a multi-step process. One common method starts with m-fluoroaniline as the initial raw material. The process includes acetylating amino protection, Friedel-Crafts acylation reaction, hydrolysis reaction, Sandmeyer reaction, and finally nitration . The reaction conditions often involve the use of solvents like methanol or ethanol and inorganic acids such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for 2’-Fluoro-5’-nitroacetophenone are designed to optimize yield and minimize side reactions. These methods often involve similar steps as the laboratory synthesis but are scaled up and optimized for industrial conditions. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-5’-nitroacetophenone undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The acetophenone moiety can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Reduction: 2’-Fluoro-5’-aminoacetophenone.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Oxidation: 2’-Fluoro-5’-nitrobenzoic acid.
Scientific Research Applications
2’-Fluoro-5’-nitroacetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Fluoro-5’-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-5-nitroacetophenone
- 2-Fluoro-5-nitrobenzoic acid
- 5-Fluoro-2-hydroxy-3-nitroacetophenone
Uniqueness
2’-Fluoro-5’-nitroacetophenone is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXOSCQTHVTUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381732 | |
Record name | 1-(2-Fluoro-5-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79110-05-7 | |
Record name | 1-(2-Fluoro-5-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-fluoro-5-nitrophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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